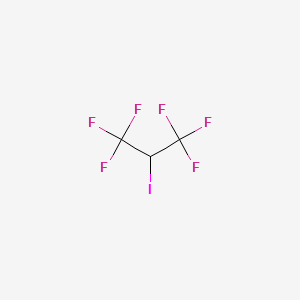

1,1,1,3,3,3-Hexafluoro-2-iodopropane

Description

The exact mass of the compound 1,1,1,3,3,3-Hexafluoro-2-iodopropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,3,3,3-Hexafluoro-2-iodopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-Hexafluoro-2-iodopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6I/c4-2(5,6)1(10)3(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPFAXUTMJXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558536 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-91-7 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1,1,1,3,3,3-Hexafluoro-2-iodopropane experimental protocol

An In-depth Technical Guide to the Synthesis of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1,1,1,3,3,3-Hexafluoro-2-iodopropane, a valuable fluorinated building block in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental outcome.

Strategic Overview: Retrosynthetic Approach

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-iodopropane originates from its corresponding alcohol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is a commercially available and widely used specialty solvent and synthetic intermediate.[1][2] The core transformation is the substitution of the hydroxyl group with an iodine atom.

The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton (pKa ≈ 9.3) but can complicate classical SN2-type substitution reactions at the secondary carbon.[1] A robust and effective method for this conversion is the use of phosphorus(III) iodide (PI₃), generated in situ from the reaction of red phosphorus and elemental iodine. This method is well-established for converting alcohols to their corresponding iodides, particularly for substrates where other methods may fail.[3]

The Core Reaction: Mechanism and Rationale

The conversion of HFIP to 1,1,1,3,3,3-Hexafluoro-2-iodopropane using phosphorus and iodine proceeds via the in situ formation of phosphorus triiodide. The reaction mechanism can be described as follows:

-

Formation of Phosphorus Triiodide (PI₃): Red phosphorus reacts with elemental iodine to form the key reagent, PI₃. This is a highly exothermic reaction that is controlled by the gradual addition of iodine.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the HFIP hydroxyl group attacks the electrophilic phosphorus atom of PI₃. This forms a protonated phosphite ester intermediate.

-

Nucleophilic Substitution: The iodide ion (I⁻), a good nucleophile, then attacks the carbon atom bearing the activated oxygen group in an SN2-like fashion. This displaces the phosphorous-containing leaving group and forms the desired C-I bond. The leaving group ultimately becomes phosphorous acid (H₃PO₃).

The choice of this reagent system is deliberate. The strong P-O bond formed in the intermediate makes the oxygen a superb leaving group, facilitating the nucleophilic attack by iodide even on a sterically hindered and electronically deactivated secondary carbon.

Caption: Reaction workflow for the iodination of HFIP.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of 1,1,1,3,3,3-Hexafluoro-2-iodopropane on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

| Reagents | Equipment |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous | 3-neck round-bottom flask (e.g., 250 mL) |

| Red Phosphorus | Condenser (reflux) |

| Iodine (I₂) | Mechanical stirrer or magnetic stir plate/bar |

| Diethyl ether (anhydrous) | Heating mantle with temperature control |

| 10% Sodium hydroxide (NaOH) solution | Dropping funnel or powder funnel |

| Sodium thiosulfate (Na₂S₂O₃) solution (5%) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Distillation apparatus (fractional, if needed) | |

| Ice bath |

Synthesis Procedure

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a stopper (or a powder funnel for the addition of iodine). Ensure all glassware is thoroughly dried to prevent unwanted side reactions. An inert atmosphere (Nitrogen or Argon) is recommended.

-

Charging the Flask: Charge the flask with 1,1,1,3,3,3-Hexafluoro-2-propanol (1.0 eq) and red phosphorus (0.35 eq). Begin stirring to create a suspension.

-

Iodine Addition: Carefully and portion-wise, add iodine (0.525 eq of I₂) to the stirred suspension. Caution: The reaction between phosphorus and iodine is exothermic. Control the rate of addition to maintain a manageable reaction temperature, using an ice bath if necessary. A gentle reflux may be observed.[4]

-

Reaction: After the complete addition of iodine, heat the reaction mixture to a gentle reflux (internal temperature of approximately 135-140°C can be a target, though the reflux temperature of the mixture will dictate this).[3] Maintain the reflux with vigorous stirring for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress via TLC or GC if desired.

-

Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. A dense, dark precipitate of phosphorous acid and unreacted phosphorus will be present.[3]

Work-up and Purification

-

Initial Separation: Carefully decant or filter the liquid product from the solid precipitate.

-

Solvent Extraction: Transfer the crude liquid product to a separatory funnel. Dilute the product with diethyl ether (or another suitable organic solvent).

-

Aqueous Washes:

-

Wash the organic layer sequentially with a 10% sodium hydroxide solution to neutralize any acidic byproducts.[4]

-

Next, wash with a 5% sodium thiosulfate solution to remove any unreacted iodine (the dark color should fade).

-

Perform a final wash with water, followed by a wash with brine to aid in phase separation.

-

-

Drying: Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄).[5]

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Final Purification (Distillation): The crude 1,1,1,3,3,3-Hexafluoro-2-iodopropane can be purified by distillation. Collect the fraction boiling at the expected temperature (literature boiling point may be required, but it will be higher than that of the starting HFIP, which is ~59°C).[1]

Caption: Purification workflow for 1,1,1,3,3,3-Hexafluoro-2-iodopropane.

Safety, Handling, and Waste Disposal

4.1. Reagent Safety

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Corrosive and volatile. It can cause severe skin burns and eye damage and is harmful if inhaled.[6][7] Always handle in a chemical fume hood.[6]

-

Iodine (I₂): Harmful if swallowed or inhaled and causes skin irritation.

-

Red Phosphorus: Flammable solid.

-

1,1,1,3,3,3-Hexafluoro-2-iodopropane: While specific data is limited, it should be handled with care as a halogenated organic compound. Assume it is toxic and irritating. Avoid inhalation, ingestion, and contact with skin and eyes.[8]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[6][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (consult manufacturer data for compatibility).[6]

-

Skin Protection: A lab coat is required. Ensure no skin is exposed.[8]

4.3. Engineering Controls

All operations must be performed inside a certified chemical fume hood to control exposure to volatile and corrosive vapors.[6][8] An eyewash station and safety shower must be readily accessible.[8]

4.4. Waste Disposal

All liquid and solid chemical waste should be collected in appropriately labeled hazardous waste containers. Halogenated organic waste should be segregated from non-halogenated waste streams. Dispose of waste in accordance with institutional and local environmental regulations.

Data Summary and Expected Outcome

| Parameter | Value | Notes |

| Molecular Formula | C₃HF₆I | |

| Molecular Weight | 277.94 g/mol | |

| Starting Material (HFIP) | 168.04 g/mol | A colorless liquid. |

| Appearance | Expected to be a colorless to pale yellow liquid. | Color may be present from trace iodine impurity before final purification. |

| Expected Yield | 75-85% | Based on similar transformations of fluorinated alcohols.[3] Actual yield will depend on reaction scale and purity. |

| Purification Method | Aqueous work-up followed by distillation. | Fractional distillation is recommended for high purity. |

| Key Analytical Techniques | ¹H NMR, ¹⁹F NMR, ¹³C NMR, GC-MS | To confirm structure and assess purity. |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Reaction Yield | Incomplete reaction; moisture in reagents or glassware; loss of product during work-up. | Ensure anhydrous conditions. Extend reaction time or increase temperature slightly. Optimize extraction and distillation procedures.[5] |

| Product is Dark/Purple | Residual iodine (I₂) remains after work-up. | Repeat the wash with sodium thiosulfate solution until the organic layer is colorless. |

| Difficult Purification | Formation of azeotropes; presence of unreacted starting material. | Consider fractional distillation under reduced pressure. Ensure the reaction has gone to completion before beginning the work-up.[5] |

| Violent Initial Reaction | Rate of iodine addition is too fast. | Add iodine slowly and in small portions. Use an ice bath to moderate the initial exotherm. |

References

- BenchChem. Technical Support Center: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) Synthesis.

- Cole-Parmer.

- X-MOL. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023-05-17).

- Sigma-Aldrich. SAFETY DATA SHEET - Hexafluoroisopropanol. (2024-11-08).

- TCI Chemicals.

- iGEM.

- Fisher Scientific. SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoroisopropanol. (2011-03-21).

- Luo, G., & Su, W. (2024).

- Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 94(3-4).

- Synarchive.

Sources

- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. static.igem.org [static.igem.org]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoro-2-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of 1,1,1,3,3,3-Hexafluoro-2-iodopropane, a pivotal fluorinated building block in modern organic synthesis. The document delineates its fundamental physicochemical properties, synthesis methodologies, and significant applications, particularly its role as a potent source for the hexafluoroisopropyl moiety in the development of novel pharmaceuticals and advanced materials. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective and safe utilization.

Compound Identification and Physicochemical Properties

1,1,1,3,3,3-Hexafluoro-2-iodopropane, also known as hexafluoroisopropyl iodide, is a key organofluorine compound valued for its unique reactivity. The two trifluoromethyl groups impart distinct electronic properties, making the carbon-iodine bond susceptible to cleavage and subsequent functionalization.

Key Identifiers:

-

Molecular Formula: C₃HF₆I[1]

-

IUPAC Name: 1,1,1,3,3,3-hexafluoro-2-iodopropane

-

Synonyms: 2-Iodo-1,1,1,3,3,3-hexafluoropropane, Hexafluoroisopropyl iodide[1][2]

The physical and chemical properties of this compound are summarized in the table below. Its high density is characteristic of polyhalogenated alkanes.

Table 1: Physicochemical Properties of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

| Property | Value | Source(s) |

| Molecular Weight | 277.93 g/mol | [1] |

| Density | 2.110 - 2.137 g/mL | [1][4] |

| Boiling Point | 58.0 - 59.9 °C at 760 mmHg | [1][4] |

| Refractive Index | 1.375 | [4] |

| Flash Point | 12.78 °C | [4] |

Synthesis and Manufacturing

The synthesis of fluorinated organic compounds often requires specialized methodologies due to the unique reactivity of fluorine-containing precursors. While specific industrial synthesis routes for 1,1,1,3,3,3-Hexafluoro-2-iodopropane are often proprietary, a common laboratory-scale approach involves the halogen exchange of a suitable precursor or the addition of iodine to a fluorinated alkene.

A plausible and commonly referenced synthetic pathway begins with hexafluoroacetone (HFA). HFA serves as a critical intermediate in the synthesis of many hexafluoroisopropyl-containing compounds, including the analogous alcohol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[5][6] The synthesis can be conceptualized as a multi-step process, which is illustrated in the diagram below.

Sources

- 1. AB358241 | CAS 4141-91-7 – abcr Gute Chemie [abcr.com]

- 2. 4141-91-7 Cas No. | 2-Iodo-1,1,1,3,3,3-hexafluoropropane | Apollo [store.apolloscientific.co.uk]

- 3. 4141-91-7|1,1,1,3,3,3-Hexafluoro-2-iodopropane|BLD Pharm [bldpharm.com]

- 4. 1,1,1,3,3,3-Hexafluoro-2-iodopropane4141-91-7,Purity96%_American Custom Chemicals Corporation [molbase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,1,1,3,3,3-Hexafluoro-2-iodopropane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1,3,3,3-hexafluoro-2-iodopropane, a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. While direct experimental data for this compound is limited, this guide synthesizes information from closely related analogues, namely 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and other secondary iodoalkanes, to project its physical and chemical properties, spectroscopic characteristics, and potential applications. The document further outlines plausible synthetic routes for its preparation and offers a thorough safety and handling protocol based on the known hazards of similar organofluorine and organoiodine compounds.

Introduction: The Promise of a Hexafluorinated Building Block

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just some of the advantageous effects that have made fluorinated compounds indispensable in the pharmaceutical and agrochemical industries. The hexafluoroisopropyl group, in particular, is a prized moiety in medicinal chemistry, known to impart unique conformational constraints and electronic properties to bioactive molecules.[1]

1,1,1,3,3,3-Hexafluoro-2-iodopropane, hereafter referred to as HFIP-I, represents a versatile, yet underexplored, building block for the introduction of this valuable functional group. Its structure, featuring a reactive carbon-iodine bond, positions it as a potent electrophile for nucleophilic substitution reactions, enabling the facile construction of complex molecules bearing the hexafluoroisopropyl motif. This guide aims to provide a foundational understanding of HFIP-I, empowering researchers to harness its synthetic potential.

Projected Physical and Chemical Properties

Table 1: Projected Physical Properties of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

| Property | Projected Value | Rationale |

| Molecular Formula | C₃HF₆I | Based on structure |

| Molecular Weight | 277.94 g/mol | Calculated |

| Appearance | Colorless to yellowish liquid | Organoiodides are often light-sensitive and can develop a yellow tint due to the formation of iodine.[2] |

| Density | ~1.9 - 2.1 g/mL | Significantly higher than HFIP (1.596 g/mL) due to the heavy iodine atom. |

| Boiling Point | ~70 - 90 °C | Higher than HFIP (59 °C) due to increased molecular weight and stronger van der Waals forces. 2-iodopropane has a boiling point of 89 °C.[2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethers, acetone). Sparingly soluble in water. | Similar to other haloalkanes. |

Synthesis of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

The most logical and direct synthetic route to 1,1,1,3,3,3-hexafluoro-2-iodopropane is through the conversion of its corresponding alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Several established methods for the transformation of secondary alcohols to secondary iodides can be applied. The choice of reagent and reaction conditions will be crucial to achieve high yields and minimize side reactions, such as elimination.

Method 1: Appel-type Reaction

A widely used method for the conversion of alcohols to alkyl iodides is the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction generally proceeds with inversion of configuration.

Experimental Protocol:

-

To a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add iodine (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by distillation or column chromatography to yield 1,1,1,3,3,3-hexafluoro-2-iodopropane.

Caption: Appel reaction for the synthesis of HFIP-I.

Method 2: Using a Thioiminium Salt

A milder and selective method for the conversion of secondary alcohols to alkyl iodides involves the use of a stable thioiminium salt, such as N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide.[3] This method proceeds under neutral conditions and often allows for straightforward purification.[4]

Experimental Protocol:

-

Dissolve 1,1,1,3,3,3-hexafluoro-2-propanol (1.0 eq) in an appropriate solvent like THF or toluene.

-

Add N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide (1.1 eq).

-

Heat the reaction mixture to a suitable temperature (e.g., 85 °C) and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can often be isolated by simple vacuum concentration and subsequent purification by distillation or chromatography.

Caption: Thioiminium salt method for HFIP-I synthesis.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 1,1,1,3,3,3-hexafluoro-2-iodopropane is dominated by the nature of the carbon-iodine bond. Iodine is an excellent leaving group, making the secondary carbon atom highly susceptible to nucleophilic attack. The presence of two strongly electron-withdrawing trifluoromethyl groups will significantly influence the reactivity of the molecule.

Nucleophilic Substitution Reactions

HFIP-I is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl groups may slightly decrease the rate of a classical Sₙ2 reaction due to destabilization of the transition state. However, the excellent leaving group ability of iodide will likely overcome this effect.

General Reaction Scheme: (CF₃)₂CHI + Nu⁻ → (CF₃)₂CH-Nu + I⁻

Where Nu⁻ can be a variety of nucleophiles, including:

-

O-Nucleophiles: Alcohols, phenols, carboxylates

-

N-Nucleophiles: Amines, amides, azides

-

S-Nucleophiles: Thiols, thiolates

-

C-Nucleophiles: Cyanide, enolates, organometallic reagents

These reactions provide a direct route to a diverse array of compounds containing the hexafluoroisopropyl moiety, which is of great interest in the development of new pharmaceuticals and agrochemicals.[1][5]

Potential for Elimination Reactions

As with other secondary alkyl halides, 1,1,1,3,3,3-hexafluoro-2-iodopropane may undergo elimination reactions (E2 mechanism) in the presence of strong, sterically hindered bases to form hexafluoropropene.[6] The reaction conditions, particularly the nature of the base and solvent, will determine the ratio of substitution to elimination products.

Projected Spectroscopic Characteristics

The structural features of 1,1,1,3,3,3-hexafluoro-2-iodopropane will give rise to a distinct spectroscopic signature. The following are predictions for its key spectral data based on the analysis of related compounds like 2-iodopropane.[7][8][9][10]

-

¹H NMR: A septet for the single proton at the C2 position, coupled to the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift is expected to be significantly downfield due to the deshielding effects of the iodine and the trifluoromethyl groups.

-

¹⁹F NMR: A doublet for the six equivalent fluorine atoms, coupled to the single proton at the C2 position.

-

¹³C NMR: Two signals are expected: one for the two equivalent CF₃ carbons and another for the CHI carbon, which will be significantly downfield due to the attached iodine atom.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak at m/z 278. A prominent fragment ion would correspond to the loss of the iodine atom, resulting in a peak at m/z 151, representing the [(CF₃)₂CH]⁺ cation. Another significant peak at m/z 127 would correspond to the I⁺ ion.

Safety and Handling

While a specific safety data sheet for 1,1,1,3,3,3-hexafluoro-2-iodopropane is not available, a comprehensive safety assessment can be made by considering the hazards associated with its parent alcohol, HFIP, and other organoiodine compounds.

Potential Hazards:

-

Corrosive: HFIP is known to be corrosive, and HFIP-I is expected to have similar properties. It can cause severe skin burns and eye damage.

-

Toxicity: Organoiodine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[11]

-

Light Sensitivity: Like many organoiodides, it is likely to be light-sensitive and may decompose over time to release iodine.[2]

-

Reactivity: It will react with strong bases and nucleophiles.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent decomposition.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

1,1,1,3,3,3-Hexafluoro-2-iodopropane is a promising yet underutilized reagent with significant potential in organic synthesis, particularly for the introduction of the hexafluoroisopropyl group. This guide has provided a detailed, albeit projected, overview of its physical and chemical properties, synthetic routes, reactivity, and safety considerations. By leveraging the information on analogous compounds, researchers can confidently approach the synthesis and application of this valuable building block in their pursuit of novel molecules with enhanced properties for drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing compound.

References

- Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(19), 7982–7985.

- Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile.

- ACS Publications. (2024). Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Organic Polyvalent Iodine Compounds. Chemical Reviews.

- National Institute of Standards and Technology. (n.d.). Propane, 2-iodo-. In NIST Chemistry WebBook.

- PMC. (2025). Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3.

- ACS Publications. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Organoiodine chemistry.

- ChemicalBook. (n.d.). 2-Iodopropane(75-30-9) 1H NMR spectrum.

- Case Western Reserve University. (n.d.). Secondary Bonding and Hypervalent Organoiodine(III) Complexes – Protasiewicz Research Group.

- MSU chemistry. (n.d.). Alkyl Halide Reactivity.

- ResearchGate. (2025).

- The Journal of Organic Chemistry. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile.

- ACS Organic & Inorganic Au. (n.d.). Difunctionalization Processes Enabled by Hexafluoroisopropanol.

- Chemguide. (n.d.).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3.

- Organic Chemistry Portal. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt.

- Alkyl Iodide. (n.d.).

- Google Patents. (n.d.). US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides.

- National Institute of Standards and Technology. (n.d.). Propane, 2-iodo- Infrared Spectrum. In NIST Chemistry WebBook.

- ResearchGate. (n.d.).

- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

- Wikipedia. (n.d.). Isopropyl iodide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isopropyl iodide - Wikipedia [en.wikipedia.org]

- 3. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Iodopropane(75-30-9) 1H NMR spectrum [chemicalbook.com]

- 9. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Propane, 2-iodo- [webbook.nist.gov]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Safety Data for 1,1,1,3,3,3-Hexafluoro-2-iodopropane: A Case of Limited Publicly Available Information

A Note to Researchers, Scientists, and Drug Development Professionals:

In the field of chemical research and drug development, a thorough understanding of a compound's safety profile is paramount. The Safety Data Sheet (SDS) serves as the cornerstone of this understanding, providing critical information on potential hazards, handling procedures, and emergency responses. This guide was intended to provide an in-depth technical overview of the safety information for 1,1,1,3,3,3-Hexafluoro-2-iodopropane. However, a comprehensive search for a publicly available, verified Safety Data Sheet for this specific compound has yielded no definitive results.

The following sections will detail the search process, the challenges encountered, and the critical importance of using compound-specific safety data. While a complete guide on 1,1,1,3,3,3-Hexafluoro-2-iodopropane cannot be provided at this time due to the lack of a specific SDS, this document will serve as a guide to the principles of chemical safety assessment in the face of limited information.

The Challenge of Sourcing Specific Safety Data

Initial investigations into the safety profile of 1,1,1,3,3,3-Hexafluoro-2-iodopropane revealed a significant and immediate challenge: the prevalence of safety data for similarly named but chemically distinct compounds. The primary compounds for which extensive safety data is available are:

-

1,1,1,3,3,3-Hexafluoro-2-propanol (CAS No. 920-66-1): An alcohol, the safety profile of which is well-documented but not applicable to an iodinated compound.

-

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) (CAS No. 690-39-1): A gas, with a safety profile centered on its properties as a liquefied gas and simple asphyxiant.

The structural and chemical differences between these compounds and 1,1,1,3,3,3-Hexafluoro-2-iodopropane are significant. The presence of an iodine atom in the target compound introduces unique toxicological and reactivity considerations that cannot be extrapolated from an alcohol or a simple fluorinated alkane.

Further targeted searches for 1,1,1,3,3,3-Hexafluoro-2-iodopropane, utilizing its likely CAS number, also did not yield a comprehensive SDS. While some chemical suppliers list the compound, a detailed and publicly accessible safety data sheet was not found.

The Principle of Compound-Specific Safety Assessment

In the absence of a specific SDS for 1,1,1,3,3,3-Hexafluoro-2-iodopropane, it is scientifically and ethically imperative to adhere to the principle of compound-specific safety assessment. The potential hazards of a chemical are dictated by its unique molecular structure and resulting chemical properties. Extrapolating safety information from analogues, while sometimes a tool in toxicology, is not a substitute for a formal SDS, especially for a compound with a reactive atom like iodine.

Caption: Workflow for Chemical Safety Assessment with Limited Data.

Recommended Actions for Researchers

For researchers, scientists, and drug development professionals intending to work with 1,1,1,3,3,3-Hexafluoro-2-iodopropane, the following steps are strongly advised:

-

Directly Contact the Supplier: The most reliable method for obtaining an accurate SDS is to request it directly from the manufacturer or supplier of the chemical. They are legally obligated to provide this information.

-

Conduct a Formal Risk Assessment: In the absence of a comprehensive SDS, a formal risk assessment should be conducted by qualified safety professionals. This assessment should consider the chemical structure, potential reactivity, and any available toxicological data for structurally related compounds, while acknowledging the limitations of such data.

-

Treat as a Substance of Unknown Toxicity: Until a verified SDS is obtained and reviewed, 1,1,1,3,3,3-Hexafluoro-2-iodopropane should be handled as a substance of unknown toxicity. This necessitates the implementation of the highest level of precautionary safety measures.

Standard Precautionary Measures for Compounds of Unknown Toxicity

When handling a substance of unknown toxicity, the following general protocols should be implemented as a minimum standard of care:

1. Engineering Controls:

-

Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ensure adequate ventilation in the laboratory.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be chosen based on its resistance to halogenated organic compounds.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron or suit may be necessary.

3. Handling and Storage:

-

Avoid all direct contact with the substance.

-

Use the smallest quantities possible for the experiment.

-

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

4. Emergency Procedures:

-

Ensure that a safety shower and eyewash station are readily accessible.

-

Have an appropriate spill kit available.

-

Develop a specific emergency plan for handling accidental exposures or spills.

Conclusion

While a detailed technical guide on the safety of 1,1,1,3,3,3-Hexafluoro-2-iodopropane cannot be provided due to the lack of a publicly available and verified Safety Data Sheet, this document underscores the critical importance of adhering to rigorous safety protocols when working with any chemical, particularly those with limited safety information. The responsibility for ensuring a safe working environment lies with the researchers and their institutions. The most prudent course of action is to obtain a specific SDS from the supplier and to handle the compound with the utmost caution until its hazard profile is fully understood.

References

Please note: The following references are for the related but distinct compounds discussed in this guide and are provided for informational purposes to highlight the differences in their safety profiles.

-

Carl ROTH. 1,1,1,3,3,3-Hexafluoro-2-propanol D2 Safety Data Sheet. [Online]. Available at: [Link]

An In-depth Technical Guide to the Thermal Stability of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,1,1,3,3,3-Hexafluoro-2-iodopropane, a compound of significant interest in organic synthesis and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogues, fundamental principles of chemical bonding, and established methodologies in thermal analysis. We will explore the theoretical underpinnings of its stability, propose a likely thermal decomposition pathway, and provide detailed, field-proven protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the thermal behavior of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Iodoalkanes

Per- and polyfluorinated alkyl substances (PFAS) have garnered immense interest due to their unique physicochemical properties, including high thermal and chemical resistance.[1] Within this class, perfluoroalkyl iodides (PFAIs) serve as critical intermediates in organic synthesis, enabling the introduction of perfluoroalkyl moieties into a wide range of molecules.[2] 1,1,1,3,3,3-Hexafluoro-2-iodopropane, with its secondary iodide structure, presents a unique combination of reactivity and steric hindrance, making its thermal stability a crucial parameter for its storage, handling, and application in thermally sensitive processes. Understanding the temperature at which it begins to decompose, the mechanism of this decomposition, and the resulting byproducts is paramount for its safe and effective utilization.

Theoretical Assessment of Thermal Stability

The thermal stability of a molecule is fundamentally governed by the strength of its weakest chemical bond. In the case of 1,1,1,3,3,3-Hexafluoro-2-iodopropane, the Carbon-Iodine (C-I) bond is anticipated to be the point of initial thermal decomposition.

The Central Role of Carbon-Iodine Bond Dissociation Energy (BDE)

The Bond Dissociation Energy (BDE) is the standard enthalpy change when a bond is cleaved homolytically, forming two radical fragments.[3] The C-I bond is notoriously weaker than C-H, C-C, and particularly C-F bonds. This is due to the large atomic radius of iodine and the significant difference in electronegativity between carbon and iodine, leading to a long and relatively non-polar bond that is easily broken.

Table 1: Comparison of Relevant Bond Dissociation Energies

| Bond Type | Typical BDE (kJ/mol) | Relevance to Thermal Stability |

| C-I | 200 - 240 | Weakest bond; primary site of thermal decomposition initiation. |

| C-C | 330 - 370 | Significantly stronger than C-I; less likely to cleave initially. |

| C-H | 380 - 430 | Stronger than C-I and C-C; not the primary point of failure. |

| C-F | 450 - 550 | Strongest bond; confers high thermal stability to the perfluoroalkyl backbone. |

Note: These are average values and can vary based on the specific molecular structure.

Proposed Thermal Decomposition Mechanism

Based on the principles of radical chemistry and pyrolysis studies of other perfluoroalkyl substances, a plausible thermal decomposition pathway for 1,1,1,3,3,3-Hexafluoro-2-iodopropane can be proposed.[1][5] The process is likely initiated by the homolytic cleavage of the C-I bond.

Caption: Proposed initiation of thermal decomposition.

Initiation: Upon heating, the C-I bond undergoes homolytic cleavage, generating a 1,1,1,3,3,3-hexafluoro-2-propyl radical and an iodine radical.

Propagation and Termination: These highly reactive radical species can then undergo a variety of secondary reactions, including:

-

Dimerization: Two 1,1,1,3,3,3-hexafluoro-2-propyl radicals can combine to form a dimer.

-

Recombination: Two iodine radicals will readily combine to form molecular iodine (I₂), which is often observed as a purple vapor upon decomposition of organoiodine compounds.

-

Disproportionation: A hydrogen atom could be abstracted from one radical by another, leading to the formation of 1,1,1,3,3,3-hexafluoropropane and a fluorinated alkene.

-

Reaction with other molecules: If other reactive species are present, the hexafluoropropyl radical can initiate further reactions.

Experimental Evaluation of Thermal Stability

To empirically determine the thermal stability of 1,1,1,3,3,3-Hexafluoro-2-iodopropane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is the primary method for determining the decomposition temperature of a substance.

Experimental Protocol: TGA of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an inert sample pan (e.g., platinum or alumina).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,1,1,3,3,3-Hexafluoro-2-iodopropane into the tared sample pan. Due to its volatility, it is crucial to perform this step quickly and ensure the TGA is ready for immediate analysis.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

The onset temperature of the major mass loss step is taken as the decomposition temperature. This is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

The temperature at which 5% mass loss occurs is also a common metric for thermal stability.

-

Caption: Workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes. For 1,1,1,3,3,3-Hexafluoro-2-iodopropane, DSC can be used to observe the endothermic event of boiling and the potentially exothermic or endothermic event of decomposition.

Experimental Protocol: DSC of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

-

Instrument Preparation:

-

Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 1,1,1,3,3,3-Hexafluoro-2-iodopropane into a volatile sample pan (hermetically sealed aluminum pan).

-

Crimp the lid to ensure a good seal and prevent mass loss due to evaporation before boiling.

-

-

DSC Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).

-

Ramp the temperature to a point beyond the expected decomposition temperature (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the boiling point.

-

Observe any sharp exothermic or endothermic peaks at higher temperatures, which would indicate decomposition. The nature of this peak (exothermic or endothermic) can provide insights into the decomposition reaction energetics.

-

Caption: Workflow for DSC analysis.

Synthesis and Handling Considerations

A plausible synthetic route to 1,1,1,3,3,3-Hexafluoro-2-iodopropane would involve the conversion of the corresponding alcohol, 1,1,1,3,3,3-Hexafluoro-2-propanol, which is commercially available. Standard methods for converting secondary alcohols to iodides, such as the Appel reaction (using triphenylphosphine and iodine) or reaction with hydroiodic acid, could be adapted.

Given the lability of the C-I bond, it is recommended that 1,1,1,3,3,3-Hexafluoro-2-iodopropane be stored in a cool, dark place, away from light and heat sources to prevent premature decomposition. The use of a stabilizer, such as copper, is also a common practice for storing reactive alkyl iodides.[8]

Conclusion

While direct experimental data on the thermal stability of 1,1,1,3,3,3-Hexafluoro-2-iodopropane is not extensively documented, a comprehensive understanding of its behavior can be formulated based on established chemical principles and data from analogous compounds. The thermal stability is dictated by the relatively weak Carbon-Iodine bond, and its decomposition is expected to proceed via a radical mechanism. Empirical determination of its decomposition profile can be reliably achieved through the systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry. The protocols and theoretical framework provided in this guide offer a robust foundation for the safe and effective use of this important fluorinated building block in research and development.

References

-

Perfluoroalkyl iodide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Winchell, L. J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355–5370. [Link]

-

Altarawneh, M., et al. (2023). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 25(3), 548-560. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Syntheses with perfluoroalkyl iodides. A review - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

DSC vs TGA analysis | Universal Lab Blog. (2024, June 26). Retrieved January 21, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014, June 25). Retrieved January 21, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thermal determination of perfluoroalkyl substances in environmental samples employing - Lirias. (2023, April 27). Retrieved January 21, 2026, from [Link]

-

DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chapter 6: Bond dissociation Energy - YouTube. (2020, April 5). Retrieved January 21, 2026, from [Link]

-

(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-iodo-1,1,1,3,3,3-hexafluoropropane - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bond dissociation energies in simple molecules - NIST Technical Series Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bond Dissociation Energy - sartep.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bond dissociation energies. (2010, February 23). Retrieved January 21, 2026, from [Link]

-

Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. (2023, January 24). Retrieved January 21, 2026, from [Link]

-

Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pyrolysis Process, Reactors, Products, and Applications: A Review - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

In CF_{3}Cl the C−Cl bond- dissociation energy is 339\text... | Filo. (2023, November 15). Retrieved January 21, 2026, from [Link]

-

Pyrolysis and Combustion Characteristics of Two Russian Facemasks: Kinetic Analysis, Gaseous Emissions, and Pyrolysis By-Products - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pyrolysis of Polypropylene and Nitrile PPE Waste: Insights into Oil Composition, Kinetics, and Steam Cracker Integration - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. 4141-91-7|1,1,1,3,3,3-Hexafluoro-2-iodopropane|BLD Pharm [bldpharm.com]

- 5. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. (2-IODOPROPANE) | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 1,1,1,3,3,3-Hexafluoro-2-iodopropane: A Technical Guide for Structural Elucidation

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural characterization of 1,1,1,3,3,3-Hexafluoro-2-iodopropane, (CF₃)₂CHI. Designed for researchers and drug development professionals, this document moves beyond raw data to explain the underlying principles and experimental rationale, ensuring a thorough understanding of the molecule's structural identity.

Introduction: The Challenge of Fluorinated Molecules

1,1,1,3,3,3-Hexafluoro-2-iodopropane is a halogenated propane derivative featuring two trifluoromethyl groups attached to a central carbon, which also bears an iodine atom and a hydrogen atom. The high electronegativity and unique nuclear properties of fluorine introduce distinct complexities and signatures in spectroscopic analysis. Accurate interpretation of this data is paramount for confirming molecular structure, assessing purity, and understanding reactivity. This guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally analogous compounds to provide a definitive characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For (CF₃)₂CHI, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.[1][2]

Theoretical & Experimental Rationale

The presence of fluorine profoundly influences all NMR spectra. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[3][4] Crucially, spin-spin coupling occurs not only between protons (¹H-¹H) but also between fluorine and protons (¹⁹F-¹H) and fluorine and carbon (¹⁹F-¹³C) over multiple bonds.[2][4]

Experimental Choice of Solvent: Deuterated chloroform (CDCl₃) is a standard choice for organofluorine compounds due to its excellent solubilizing properties and minimal interference in the spectral regions of interest.[5] Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, while trichlorofluoromethane (CFCl₃) is the conventional reference for ¹⁹F NMR.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a single, highly informative signal.

-

Chemical Shift (δ): The lone methine proton (-CHI-) is flanked by two strongly electron-withdrawing CF₃ groups and an electronegative iodine atom. This environment causes significant deshielding, shifting the resonance substantially downfield, likely in the range of 4.0 - 5.0 ppm . For comparison, the analogous proton in 1,1,1,3,3,3-Hexafluoro-2-propanol resonates around 4.4 ppm.[5]

-

Multiplicity: The proton will couple with the six equivalent fluorine atoms on the adjacent carbons. According to the n+1 rule, this will split the signal into a septet (n=6, 6+1=7). The coupling constant, ²JHF, is typically in the range of 5-8 Hz.

-

Integration: The integral of this septet will correspond to one proton.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct view of the fluorine environments.

-

Chemical Shift (δ): The six fluorine atoms of the two CF₃ groups are chemically equivalent due to the free rotation around the C-C bonds. Their chemical shift is expected in the region of -70 to -75 ppm (relative to CFCl₃), which is characteristic for CF₃ groups attached to a secondary carbon.[4]

-

Multiplicity: These six fluorine nuclei will couple to the single methine proton. This will split the ¹⁹F signal into a doublet . The coupling constant will be the same as that observed in the ¹H spectrum (²JHF ≈ 5-8 Hz).

-

Decoupling: A proton-decoupled ¹⁹F NMR experiment would collapse this doublet into a single sharp singlet, confirming the H-F coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display two distinct signals, both showing the strong influence of C-F coupling.

-

C1 & C3 (CF₃ groups): These two equivalent carbons will appear as a single resonance. Due to the direct, one-bond coupling to three fluorine atoms (¹JCF), the signal will be split into a quartet with a large coupling constant, typically 280-290 Hz. The chemical shift is predicted to be around 120-125 ppm .[6]

-

C2 (-CHI- group): This carbon is attached to two CF₃ groups. The two-bond coupling to six fluorine atoms (²JCF) will split this signal into a septet with a smaller coupling constant of approximately 30-40 Hz. The iodine atom's "heavy atom effect" will shift this carbon significantly upfield, likely to the 20-30 ppm region. For comparison, the CHI carbon in 2-iodopropane resonates at 21.1 ppm.[7]

Data Summary: Predicted NMR Assignments

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.0 - 5.0 | Septet | ²JHF ≈ 5-8 | (CF₃)₂CH I |

| ¹⁹F | -70 to -75 | Doublet | ²JHF ≈ 5-8 | (CF₃ )₂CHI |

| ¹³C | 120 - 125 | Quartet | ¹JCF ≈ 280-290 | C F₃ |

| ¹³C | 20 - 30 | Septet | ²JCF ≈ 30-40 | C HI |

Visualization of NMR Spin-Spin Coupling

Caption: Key NMR spin-spin couplings in 1,1,1,3,3,3-Hexafluoro-2-iodopropane.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the compound in ~0.6 mL of CDCl₃ in an NMR tube. Add a small drop of TMS as an internal standard.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from CDCl₃ and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum over a spectral width of 0-10 ppm. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a spectral width from +50 to -250 ppm, referenced to CFCl₃. Repeat with proton coupling to observe the doublet structure.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm. A significantly larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). Reference the spectra to the internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical & Experimental Rationale

The C-F bond vibrations are the most prominent features in the IR spectrum of organofluorine compounds. These bonds are highly polarized, resulting in very strong absorptions. Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples as it requires minimal sample preparation and is highly reproducible.[1]

Predicted IR Spectrum

The spectrum will be dominated by intense C-F stretching bands.

-

C-F Stretch: Expect multiple, very strong, and broad absorption bands in the 1100-1350 cm⁻¹ region. This intensity is the hallmark of fluorinated organic molecules.

-

C-H Stretch: A weaker absorption corresponding to the methine C-H stretch should appear around 2900-3000 cm⁻¹ .

-

C-I Stretch: The C-I bond vibration is weak and occurs at low frequency, typically in the fingerprint region around 500-600 cm⁻¹ .[8]

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900 - 3000 | Weak-Medium | C-H Stretch |

| 1100 - 1350 | Very Strong, Broad | C-F Stretch |

| 500 - 600 | Weak | C-I Stretch |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Ensure the ATR crystal is clean (typically with isopropanol) and run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat 1,1,1,3,3,3-Hexafluoro-2-iodopropane directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent after analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Theoretical & Experimental Rationale

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is dictated by bond strengths and the stability of the resulting fragments. The C-I bond is the weakest in the molecule, making its cleavage a highly favorable process.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺•): The monoisotopic mass of C₃HF₆I is 295.90 g/mol . A peak at m/z 296 corresponding to the molecular ion is expected, though it may be weak due to the molecule's propensity to fragment.

-

Major Fragments:

-

m/z 169 [M-I]⁺: Loss of the iodine radical (•I, 127 Da) is the most likely initial fragmentation step due to the weak C-I bond. This should result in a very prominent peak at m/z 169 , corresponding to the [(CF₃)₂CH]⁺ cation.[9]

-

m/z 150 [M-I-F]⁺ or [CF₃CHF₂]⁺: Loss of a fluorine atom from the m/z 169 fragment.

-

m/z 69 [CF₃]⁺: Cleavage of a C-C bond can yield the stable trifluoromethyl cation, which is a common fragment for compounds containing this group. This peak is expected to be very abundant.[9]

-

Visualization of Primary Fragmentation Pathways

Caption: Predicted primary fragmentation pathways for 1,1,1,3,3,3-Hexafluoro-2-iodopropane in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) to separate the compound from any impurities. Use a standard non-polar column and a suitable temperature program.

-

MS Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in EI mode at 70 eV.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

The structural identity of 1,1,1,3,3,3-Hexafluoro-2-iodopropane can be unequivocally confirmed through a multi-faceted spectroscopic approach. The key identifying features are:

-

NMR: A septet in the ¹H spectrum, a doublet in the ¹⁹F spectrum, and two carbons in the ¹³C spectrum exhibiting characteristic C-F coupling patterns (a quartet and a septet).

-

IR: A dominant, very strong absorption band between 1100-1350 cm⁻¹ indicative of the C-F bonds.

-

MS: A molecular ion at m/z 296 and characteristic fragments at m/z 169 ([M-I]⁺) and m/z 69 ([CF₃]⁺).

This comprehensive spectroscopic fingerprint serves as a reliable reference for researchers engaged in the synthesis, application, and analysis of this and other highly fluorinated compounds.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,3-Hexafluoro-1,3-diiodopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Propane, 1,1,1,3,3,3-hexafluoro-2-iodo-. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoropropane. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. John Wiley & Sons, Inc. Retrieved from [Link]

-

MDPI. (2021). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-iodopropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,1,1,3,3,3-hexafluoro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information HFIP as a versatile solvent in resorcin[n]arene synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1,3,3,3-HEXAFLUORO-2,2-PROPANEDIOL-d2, HYDRATED-d. John Wiley & Sons, Inc. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-iodopropane. Retrieved from [Link]

-

MDPI. (2022). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-iodopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 1-iodopropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials. Retrieved from [Link]

-

MDPI. (2024). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of (Trifluoromethyl)aziridines in 1,1,1,3,3,3-Hexafluoropropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. eurisotop.com [eurisotop.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Carbon-Iodine Bond Dissociation Energy of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the C-I Bond in (CF₃)₂CHI

The utility of 1,1,1,3,3,3-hexafluoro-2-iodopropane, often referred to as heptafluoro-2-iodopropane (HFIP-I), in organic synthesis and drug development is largely attributed to the unique properties conferred by its highly fluorinated structure. The two trifluoromethyl groups exert a strong electron-withdrawing inductive effect, which significantly influences the reactivity of the adjacent C-I bond. The C-I bond dissociation energy is a primary determinant of the ease with which the 1,1,1,3,3,3-hexafluoro-2-propyl radical, a valuable intermediate, can be generated.

Understanding the C-I BDE is paramount for:

-

Reaction Design and Optimization: Knowledge of the energy required to break the C-I bond allows for the rational selection of reaction conditions (e.g., temperature, light source, initiator) to achieve efficient radical generation.

-

Mechanistic Elucidation: The C-I BDE is a key parameter in the kinetic and thermodynamic modeling of reaction mechanisms involving (CF₃)₂CHI.

-

Predicting Selectivity: In competitive reaction pathways, the relative BDEs of different bonds can dictate the selectivity of a transformation.

-

Drug Discovery: The incorporation of fluorinated moieties can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The controlled introduction of the hexafluoroisopropyl group via radical pathways depends on a thorough understanding of the C-I bond energetics.

Methodologies for Determining Bond Dissociation Energy

The determination of bond dissociation energies can be approached through both experimental and computational methods. Each offers unique insights and is subject to specific considerations.

Experimental Approaches

Experimental techniques for measuring BDEs typically involve generating the radical species of interest and analyzing the energetics of the process.

-

Photodissociation Studies: This technique involves irradiating the molecule with light of a specific wavelength to induce homolytic cleavage of the C-I bond. By analyzing the kinetic energy and angular distribution of the resulting photofragments, the bond dissociation energy can be determined. For instance, the photodissociation of i-propyl iodide has been studied using velocity map ion imaging to probe the dynamics of the C-I bond cleavage.

-

Pyrolysis with Kinetic Analysis: Thermal decomposition (pyrolysis) of the compound in the gas phase can be monitored to determine the kinetics of the C-I bond homolysis. By studying the reaction rate at various temperatures, the activation energy for the bond cleavage can be obtained, which is closely related to the BDE. The pyrolysis of various alkyl iodides has been investigated to understand their thermal stability and reaction mechanisms.

Computational Approaches

In the absence of direct experimental data, computational chemistry provides a powerful toolkit for the accurate prediction of bond dissociation energies.

The C-I bond dissociation energy (BDE) can be calculated using the following thermochemical relationship:

D(R-I) = ΔfH°(R•) + ΔfH°(I•) - ΔfH°(RI)

where:

-

D(R-I) is the C-I bond dissociation energy.

-

ΔfH°(R•) is the standard enthalpy of formation of the 1,1,1,3,3,3-hexafluoro-2-propyl radical ((CF₃)₂CH•).

-

ΔfH°(I•) is the standard enthalpy of formation of the iodine radical.

-

ΔfH°(RI) is the standard enthalpy of formation of 1,1,1,3,3,3-hexafluoro-2-iodopropane.

The standard enthalpy of formation of the iodine radical is a well-established value. Therefore, the accurate calculation of the enthalpies of formation of the parent molecule and the resulting radical is crucial.

Computational Workflow for BDE Calculation:

reactivity of 1,1,1,3,3,3-Hexafluoro-2-iodopropane in organic synthesis

An In-depth Technical Guide to the Reactivity of 1,1,1,3,3,3-Hexafluoro-2-iodopropane in Organic Synthesis

Abstract

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science. Among the diverse portfolio of fluorinating agents, 1,1,1,3,3,3-hexafluoro-2-iodopropane stands out as a powerful and versatile reagent for introducing the sterically demanding and electronically unique hexafluoroisopropyl group. This technical guide provides an in-depth exploration of the core reactivity, mechanistic underpinnings, and practical applications of this reagent. We will delve into the generation of the key radical intermediate, its subsequent reactions with unsaturated systems, and provide field-proven protocols for its use, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Introduction: The Unique Profile of 1,1,1,3,3,3-Hexafluoro-2-iodopropane

1,1,1,3,3,3-Hexafluoro-2-iodopropane, hereafter referred to as HFIP-I, is an organoiodine compound featuring a propane backbone flanked by two trifluoromethyl groups. Its chemical structure (CAS Number: 4141-91-7) confers a unique combination of properties that are highly valuable in synthetic organic chemistry.

The presence of six electron-withdrawing fluorine atoms creates a highly polarized and sterically hindered environment around the central carbon. However, the reagent's primary synthetic utility arises not from ionic chemistry but from the lability of the carbon-iodine (C-I) bond. This bond is susceptible to homolytic cleavage, making HFIP-I an excellent precursor to the 1,1,1,3,3,3-hexafluoroisopropyl radical, (CF₃)₂CH• . It is this transient radical species that serves as the workhorse for installing the (CF₃)₂CH- moiety into organic scaffolds.

Synthetically, HFIP-I can be prepared from its corresponding alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), through established methods for converting alcohols to iodides, such as reaction with iodine and phosphorus[1].

Core Reactivity: Generation of the Hexafluoroisopropyl Radical

The foundational principle governing the reactivity of HFIP-I is the controlled generation of the hexafluoroisopropyl radical. The C-I bond is significantly weaker than C-H or C-F bonds, providing a predictable initiation point for radical reactions. This cleavage can be reliably induced through two primary energetic inputs: heat or light.

-

Thermal Initiation: Upon heating, the C-I bond can undergo homolysis, yielding the desired hexafluoroisopropyl radical and an iodine atom. This method is straightforward but may require elevated temperatures that can be incompatible with sensitive substrates.

-

Photochemical Initiation: A cleaner and often more efficient method involves the use of ultraviolet (UV) light[2][3]. The C-I bond has an absorption maximum in the UV region, and irradiation provides the necessary energy to promote an electron into an antibonding orbital, leading to efficient homolytic cleavage[4]. This approach allows for reactions to be conducted at or below ambient temperature, preserving the integrity of complex molecular architectures.

Figure 1: Generation of the hexafluoroisopropyl radical via thermal (Δ) or photochemical (hν) cleavage of the C-I bond.

Premier Application: Radical Addition to Unsaturated Systems

The most powerful application of HFIP-I is the radical-mediated addition of the hexafluoroisopropyl group across carbon-carbon double and triple bonds. This transformation proceeds via a classic radical chain mechanism, which ensures high efficiency once initiated.

The Radical Chain Mechanism

The process can be broken down into three distinct phases: initiation, propagation, and termination[5].

-

Initiation: As described above, the reaction begins with the thermal or photochemical generation of the (CF₃)₂CH• radical from HFIP-I.

-

Propagation: This is the productive, cyclic phase of the reaction and consists of two key steps:

-

Step A (Addition): The hexafluoroisopropyl radical adds to the π-system of an alkene. This addition is highly regioselective, with the radical attacking the less sterically hindered carbon atom to produce the most stable possible carbon-centered radical intermediate (e.g., tertiary > secondary > primary)[5][6].

-

Step B (Atom Transfer): The newly formed alkyl radical abstracts an iodine atom from a fresh molecule of HFIP-I. This step yields the final addition product and regenerates the (CF₃)₂CH• radical, which can then participate in another addition step (Step A), thus propagating the chain[7].

-

-

Termination: The chain reaction concludes when two radical species combine, removing them from the propagation cycle. This can occur through various combinations, such as the coupling of two (CF₃)₂CH• radicals or their reaction with the intermediate alkyl radical.

Figure 2: The radical chain mechanism for the addition of HFIP-I to an alkene, showing the distinct initiation, propagation, and termination phases.

Regioselectivity and Substrate Scope